Platinum(II) Complex of N-2-Hydroxybenzyl-L-serine Methyl Ester (Complex 5f) Exhibits Superior Cytotoxicity to Cisplatin in Gastric Cancer Cells
The platinum(II) complex derived from N-2-hydroxybenzyl-L-serine methyl ester (designated as complex 5f in the study) demonstrated significantly enhanced cytotoxicity against BGC-823 human gastric carcinoma cells compared to the clinical standard cisplatin under identical assay conditions [1]. This difference was quantified via MTT assay after 48-hour exposure, with the ligand's specific methyl ester and ortho-hydroxybenzyl substitution pattern contributing to the observed potency differential.
| Evidence Dimension | In vitro cytotoxicity against BGC-823 gastric carcinoma cell line |
|---|---|
| Target Compound Data | IC₅₀ = 12.8 μM (Complex 5f containing N-2-hydroxybenzyl-L-serine methyl ester ligand) |
| Comparator Or Baseline | Cisplatin (standard clinical platinum agent), IC₅₀ = 18.6 μM |
| Quantified Difference | Complex 5f is 1.45-fold more potent (lower IC₅₀) than cisplatin |
| Conditions | MTT assay, 48-hour exposure, BGC-823 human gastric carcinoma cell line |
Why This Matters
This establishes a quantifiable advantage for complexes derived from this specific ligand over the gold-standard chemotherapeutic cisplatin in gastric cancer models, providing a clear scientific rationale for selecting this ligand over alternative reduced Schiff bases in metallodrug development.
- [1] Li, L.-J., Fu, B., Qiao, Y., Wang, C., Huang, Y.-Y., Liu, C.-C., Tian, C., & Du, J.-L. (2014). Synthesis, characterization and cytotoxicity studies of platinum(II) complexes with reduced amino acid ester Schiff-bases as ligands. Inorganica Chimica Acta, 419, 135-140 (Table 3). View Source
